Cas no 324-94-7 (4-(4-Fluorophenyl)phenol)

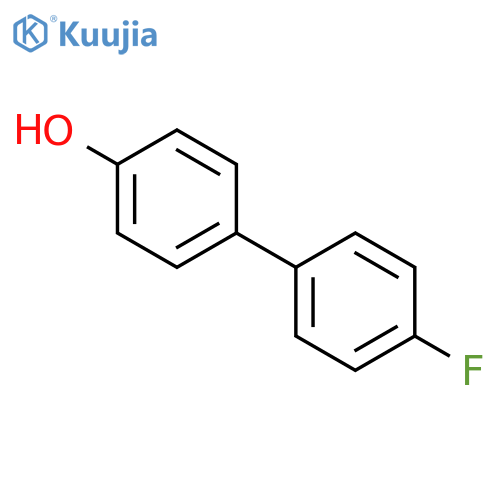

4-(4-Fluorophenyl)phenol structure

商品名:4-(4-Fluorophenyl)phenol

4-(4-Fluorophenyl)phenol 化学的及び物理的性質

名前と識別子

-

- 4'-Fluoro-[1,1'-biphenyl]-4-ol

- 4-(4'-Fluorophenyl)phenol

- 4'-Fluoro[1,1'-biphenyl]-4-ol

- 4-Fluoro-4'-hydroxybiphenyl

- 4-(4-Fluorophenyl)phenol

- C12H9FO

- [1,1'-BIPHENYL]-4-OL,4'-FLUORO

- 4-(4'-fluoro)phenylphenol

- 4'-fluoro-4-hydroxybiphenyl

- 4'-Fluorobiphenyl-1-ol

- 4'-fluoro-biphenyl-4-ol

- 4-Hydroxy-4'-fluorobiphenyl

- AMY8786

- CS-W016809

- 324-94-7

- 4 inverted exclamation mark -Fluoro-[1,1 inverted exclamation mark -biphenyl]-4-ol

- F0704

- [1,1'-BIPHENYL]-4-OL, 4'-FLUORO-

- SCHEMBL411329

- 4-Fluoro-4//'-hydroxybiphenyl

- J-515492

- QSJNKJGPJVOGPK-UHFFFAOYSA-N

- MFCD01830385

- 4'-fluorobiphenyl-4-ol

- BB 0223346

- DTXSID20323107

- BP-20253

- A50599

- AA-516/25012092

- FT-0631954

- bis(2,4,6-tribromophenyl)carbonate

- SY051257

- AKOS002679788

- 4'-Fluoro-[1,1'-biphenyl]-4-ol;4-Fluoro-4'-hydroxybiphenyl

- NSC-403046

- A1639

- NSC403046

- DS-17843

- CHEMBL122136

- AA-516/30054010

- 677-537-8

- DTXCID20274226

-

- MDL: MFCD01830385

- インチ: 1S/C12H9FO/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8,14H

- InChIKey: QSJNKJGPJVOGPK-UHFFFAOYSA-N

- ほほえんだ: C1=C(C=CC(=C1)F)C2=CC=C(C=C2)O

計算された属性

- せいみつぶんしりょう: 188.06400

- どういたいしつりょう: 188.064

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 167

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 20.2A^2

- ひょうめんでんか: 0

- 互変異性体の数: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.196

- ゆうかいてん: 170.0 to 174.0 deg-C

- ふってん: 303.7°C at 760 mmHg

- フラッシュポイント: 172.5°C

- 屈折率: 1.584

- PSA: 20.23000

- LogP: 3.19830

- ようかいせい: 使用できません

4-(4-Fluorophenyl)phenol セキュリティ情報

-

記号:

- ヒント:に警告

- 危害声明: H315-H319

- 警告文: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- 危険物輸送番号:UN 1090 3/PG 2

- セキュリティの説明: S22; S26; S36/37/39; S45

-

危険物標識:

- リスク用語:R20/21/22; R37/38; R41; R48

4-(4-Fluorophenyl)phenol 税関データ

- 税関コード:2907199090

- 税関データ:

中国税関番号:

2907199090概要:

290799090他のモノフェノール類。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

290799090その他単相付加価値税:17.0%税金還付率:9.0%監督管理条件:最恵国待遇なし関税:5.5%一般関税:30.0%

4-(4-Fluorophenyl)phenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A300367-5g |

4'-Fluoro-[1,1'-biphenyl]-4-ol |

324-94-7 | 98% | 5g |

$19.0 | 2025-02-26 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H61869-5g |

4-Hydroxy-4'-fluorobiphenyl, 98% |

324-94-7 | 98% | 5g |

¥2208.00 | 2023-03-06 | |

| Apollo Scientific | PC408434-5g |

4-Fluoro-4'-hydroxybiphenyl |

324-94-7 | 98+% | 5g |

£21.00 | 2025-03-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1029577-10g |

4'-Fluoro-[1,1'-biphenyl]-4-ol |

324-94-7 | 98% | 10g |

¥145.00 | 2024-08-02 | |

| Fluorochem | 039764-1g |

4'-Fluoro[1,1'-biphenyl]-4-ol |

324-94-7 | 95% | 1g |

£12.00 | 2022-03-01 | |

| Chemenu | CM184773-100g |

4-Hydroxy-4'-fluorobiphenyl |

324-94-7 | 95% | 100g |

$505 | 2021-06-16 | |

| Alichem | A019107899-100g |

4'-Fluoro-[1,1'-biphenyl]-4-ol |

324-94-7 | 95% | 100g |

$545.40 | 2023-09-02 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | F121053-10g |

4-(4-Fluorophenyl)phenol |

324-94-7 | 98% | 10g |

¥315.90 | 2023-09-02 | |

| abcr | AB151325-25 g |

4-Fluoro-4'-hydroxybiphenyl, 98%; . |

324-94-7 | 98% | 25g |

€278.40 | 2023-05-09 | |

| Ambeed | A300367-250mg |

4'-Fluoro-[1,1'-biphenyl]-4-ol |

324-94-7 | 98% | 250mg |

$5.0 | 2025-02-26 |

4-(4-Fluorophenyl)phenol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:324-94-7)4-氟-4-羟基联苯

注文番号:LE1649408

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:31

価格 ($):discuss personally

324-94-7 (4-(4-Fluorophenyl)phenol) 関連製品

- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2111206-66-5(methyl 3-amino-2-(3,4-dihydro-1H-2-benzopyran-6-yl)propanoate)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 30764-59-1((4-ethylphenyl)-(furan-2-yl)methanone)

- 1807249-40-6(Methyl 2-cyano-3-trifluoromethoxy-5-(trifluoromethylthio)benzoate)

- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:324-94-7)4-(4-Fluorophenyl)phenol

清らかである:99%

はかる:100g

価格 ($):312.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:324-94-7)4-Hydroxy-4'-fluorobiphenyl

清らかである:98%

はかる:Company Customization

価格 ($):問い合わせ